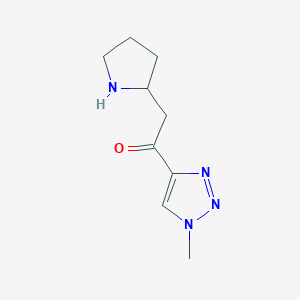
4-(2-Bromoethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromoethyl)quinoline is a nitrogen-containing heterocyclic aromatic compound It is a derivative of quinoline, which is a fundamental structure in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)quinoline typically involves the bromination of 4-ethylquinoline. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the ethyl group.
Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. This method is often preferred due to its mild reaction conditions and high selectivity. The reaction is typically conducted in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromoethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include azidoquinoline, thioquinoline, and alkoxyquinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides and carboxylic acid derivatives.
Reduction Reactions: Products include tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromoethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-(2-Bromoethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and DNA. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to inhibition or modulation of biological functions.
In chemical reactions, the bromoethyl group acts as a reactive site for nucleophilic substitution, enabling the formation of various derivatives with desired properties.
Vergleich Mit ähnlichen Verbindungen
4-(2-Bromoethyl)quinoline can be compared with other quinoline derivatives such as:
4-Ethylquinoline: Lacks the bromoethyl group, resulting in lower reactivity.
4-(2-Chloroethyl)quinoline: Similar reactivity but different electronic and steric properties due to the presence of chlorine.
4-(2-Iodoethyl)quinoline: Higher reactivity in substitution reactions due to the larger atomic radius of iodine.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H10BrN |
|---|---|
Molekulargewicht |
236.11 g/mol |
IUPAC-Name |
4-(2-bromoethyl)quinoline |
InChI |
InChI=1S/C11H10BrN/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,8H,5,7H2 |
InChI-Schlüssel |
BOVKABDVUMRDJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13061648.png)
![3,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061656.png)
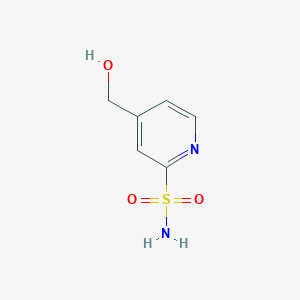
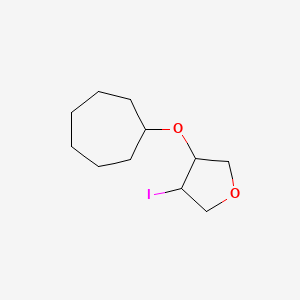
![2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane](/img/structure/B13061674.png)
![(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B13061681.png)
![5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061684.png)
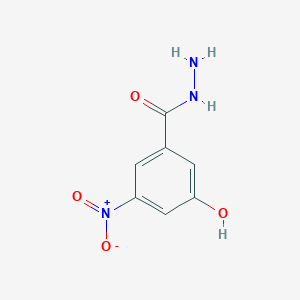
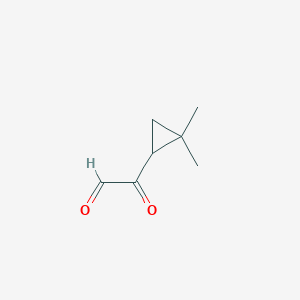
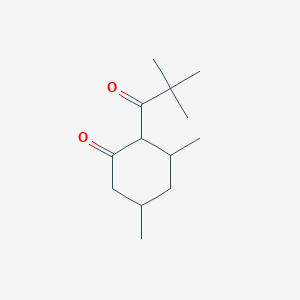
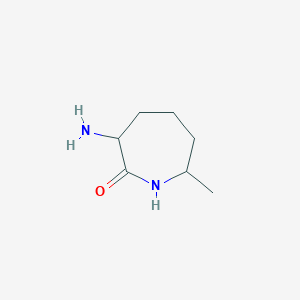
![2-{1-[(Benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid](/img/structure/B13061706.png)
